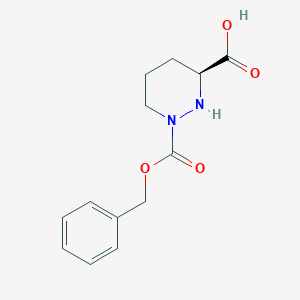

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DIDEAZAACYCLOTETRAHYDROFOLIC ACID umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Reaktion von 2,6-Diamino-1,4-dihydro-4-oxopyrimidin mit einem Butylbenzoyl-Derivat, gefolgt von der Zugabe von L-Glutaminsäure . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Lösungsmittel, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von DIDEAZAACYCLOTETRAHYDROFOLIC ACID kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese .

Analyse Chemischer Reaktionen

Reaktionstypen

DIDEAZAACYCLOTETRAHYDROFOLIC ACID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und zu verschiedenen Analoga führen.

Substitution: Nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion Amin-haltige Analoga produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von DIDEAZAACYCLOTETRAHYDROFOLIC ACID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wirkt als Inhibitor von Enzymen wie GAR-Transformylase, die an der Synthese von Purinen beteiligt ist . Durch die Hemmung dieses Enzyms kann die Verbindung die DNA-Synthese und die Zellproliferation stören, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of DIDEAZAACYCLOTETRAHYDROFOLIC ACID involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as GAR transformylase, which is involved in the synthesis of purines . By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tetrahydrofolinsäure: Eine natürlich vorkommende Form von Folsäure, die an verschiedenen Stoffwechselprozessen beteiligt ist.

Methotrexat: Ein bekanntes Folsäure-Antagonist, das in der Krebstherapie eingesetzt wird.

Leucovorin: Ein Derivat von Folsäure, das verwendet wird, um die Nebenwirkungen von Methotrexat zu mindern.

Einzigartigkeit

DIDEAZAACYCLOTETRAHYDROFOLIC ACID ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, bestimmte Enzyme selektiv zu hemmen, ohne andere zu beeinträchtigen. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und in therapeutischen Anwendungen .

Biologische Aktivität

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, also known as (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, with a notable two-step synthetic route reported by Dawei Ma et al. This method achieves high yields (90% and >99% enantiomeric ratio) without the need for intermediate purifications, making it suitable for large-scale production . The synthesis involves protecting groups and selective deprotection strategies that enhance the compound's stability and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. While specific mechanisms remain under investigation, compounds with similar structures have demonstrated activities such as:

- Antimicrobial properties : Some derivatives exhibit significant activity against multidrug-resistant strains of bacteria.

- ACE inhibition : Related compounds have shown angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in managing hypertension and cardiovascular diseases .

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that hexahydropyridazine derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated that certain derivatives could inhibit the growth of resistant strains of Mycobacterium tuberculosis.

- ACE Inhibition : In vitro studies have shown that related compounds can significantly reduce ACE activity in guinea pig serum, suggesting potential therapeutic applications in cardiovascular health .

- Mutagenicity Studies : Investigations into heterocyclic amines have revealed that structural analogs can exhibit mutagenic properties under certain conditions, emphasizing the need for further study on the safety profile of this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | ACE Inhibition | Mutagenicity |

|---|---|---|---|

| This compound | Moderate | Yes | Under Investigation |

| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | High | No | Yes |

| 4,6-Dichloropyridin-3-amine | Moderate | Yes | No |

Eigenschaften

IUPAC Name |

(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBMAAOZXXKYTG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456297 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65632-62-4 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.